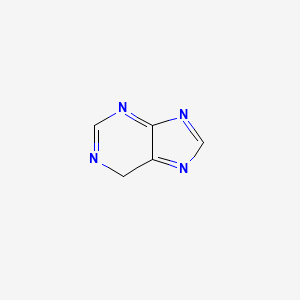
1-(2-Propyn-1-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-yn-1-yl)azetidine is a four-membered nitrogen-containing heterocycle with a prop-2-yn-1-yl substituent. This compound is part of the azetidine family, known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their stability and reactivity, which are driven by the ring strain of approximately 25.4 kcal/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)azetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of bis-functionalized azetidines .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium. This method is efficient and straightforward, allowing for the large-scale synthesis of azetidines .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Prop-2-yn-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield amines .
Aplicaciones Científicas De Investigación
1-(Prop-2-yn-1-yl)azetidine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(prop-2-yn-1-yl)azetidine involves its ability to undergo ring-opening polymerization, which is driven by the considerable ring strain. This reactivity allows it to interact with various molecular targets and pathways, including the inhibition of tubulin polymerization in cancer cells . The compound’s unique structure enables it to act as a nucleophile in various reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain (5.4 kcal/mol) and less reactivity.
Uniqueness: 1-(Prop-2-yn-1-yl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for various chemical transformations .
Propiedades
Fórmula molecular |
C6H9N |
|---|---|
Peso molecular |
95.14 g/mol |
Nombre IUPAC |
1-prop-2-ynylazetidine |
InChI |
InChI=1S/C6H9N/c1-2-4-7-5-3-6-7/h1H,3-6H2 |
Clave InChI |
FJPKPVUHDMFVCV-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)
![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)


![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)




